5-Bromo-3-methoxypicolinoyl chloride
Description
5-Bromo-3-methoxypicolinoyl chloride is a halogenated picolinoyl chloride derivative with a bromine substituent at the 5-position and a methoxy group at the 3-position of the pyridine ring. Its molecular formula is C₇H₅BrClNO₂, and its molecular weight is approximately 250.48 g/mol. This compound is primarily employed as a reactive intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where it facilitates the introduction of picolinoyl moieties into target molecules via nucleophilic acyl substitution reactions. The electron-donating methoxy group enhances the stability of the aromatic ring, while the bromine atom provides a site for further functionalization (e.g., cross-coupling reactions).
Properties
IUPAC Name |
5-bromo-3-methoxypyridine-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-5-2-4(8)3-10-6(5)7(9)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYCRHFQXIESEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methoxypicolinoyl chloride typically involves the following steps:
Bromination: The starting material, 3-methoxypyridine, is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: The brominated product is then oxidized to form 5-bromo-3-methoxypicolinic acid.
Conversion to Acyl Chloride: Finally, the picolinic acid derivative is treated with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to convert the carboxyl group to an acyl chloride, yielding 5-Bromo-3-methoxypicolinoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow processes and the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methoxypicolinoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-bromo-3-methoxypicolinic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Coupling Reactions: Palladium catalysts and boronic acids or esters are typically employed under inert atmosphere conditions.
Hydrolysis: Aqueous conditions, often with a base or acid catalyst, facilitate hydrolysis.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution.
Biaryl Compounds: Resulting from coupling reactions.
Picolinic Acid Derivatives: From hydrolysis.
Scientific Research Applications
5-Bromo-3-methoxypicolinoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of functional materials with specific properties.
Biological Studies: Employed in the synthesis of molecules for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methoxypicolinoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds are structurally related to 5-bromo-3-methoxypicolinoyl chloride and serve as relevant comparators:
Methyl 5-Bromo-3-formylpicolinate (CAS: 1360918-70-2)
- Molecular Formula: C₈H₆BrNO₃
- Molecular Weight : 244.04 g/mol
- Functional Groups : Methyl ester (COOCH₃), formyl (CHO) at the 3-position, bromine at the 5-position.
- Applications : Used as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic compounds .
5-Bromo-3-hydroxypicolinoyl Chloride
- Molecular Formula: C₆H₃BrClNO₂
- Molecular Weight : 236.45 g/mol
- Functional Groups : Hydroxyl (-OH) at the 3-position, bromine at the 5-position, and acyl chloride (COCl).
- Applications : Less stable than the methoxy derivative due to the acidic hydroxyl group, limiting its utility in moisture-sensitive reactions.
Comparative Analysis
Table 1: Structural and Functional Comparison
| Property | 5-Bromo-3-methoxypicolinoyl Chloride | Methyl 5-Bromo-3-formylpicolinate | 5-Bromo-3-hydroxypicolinoyl Chloride |
|---|---|---|---|
| Molecular Weight (g/mol) | 250.48 | 244.04 | 236.45 |
| Reactivity | High (acyl chloride) | Moderate (ester) | High (acyl chloride + acidic -OH) |
| Stability | Stable under anhydrous conditions | Air-stable | Hygroscopic; prone to decomposition |
| Synthetic Utility | Amide/peptide coupling | Ester hydrolysis or transesterification | Limited due to instability |
| Electronic Effects | Methoxy (electron-donating) | Formyl (electron-withdrawing) | Hydroxyl (electron-withdrawing) |
Key Findings :
Reactivity Differences: The acyl chloride group in 5-bromo-3-methoxypicolinoyl chloride enables rapid reactions with nucleophiles (e.g., amines), whereas the methyl ester in Methyl 5-bromo-3-formylpicolinate requires harsher conditions (e.g., acid/base catalysis) for activation . The hydroxyl group in 5-bromo-3-hydroxypicolinoyl chloride introduces instability, making it less practical for multistep syntheses.
Electronic and Steric Effects: The methoxy group in 5-bromo-3-methoxypicolinoyl chloride donates electron density to the pyridine ring, enhancing resonance stabilization and directing electrophilic substitutions to the 4-position. In contrast, the formyl group in Methyl 5-bromo-3-formylpicolinate withdraws electron density, favoring reactivity at the 2-position .
Applications in Drug Discovery: 5-Bromo-3-methoxypicolinoyl chloride is preferred for introducing picolinoyl groups into drug candidates (e.g., kinase inhibitors) due to its balance of reactivity and stability. Methyl 5-bromo-3-formylpicolinate, however, is more suited for synthesizing aldehydes or ketones via oxidation.
Biological Activity
5-Bromo-3-methoxypicolinoyl chloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Synthesis
5-Bromo-3-methoxypicolinoyl chloride is characterized by the presence of bromine and methoxy groups attached to a picolinoyl moiety. The molecular formula is , with a molecular weight of approximately 251.53 g/mol. The synthesis typically involves the bromination of a suitable picolinamide precursor followed by chlorination reactions under controlled conditions using reagents like thionyl chloride or oxalyl chloride in solvents such as dichloromethane or pyridine.
The biological activity of 5-Bromo-3-methoxypicolinoyl chloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom and methoxy group enhance its reactivity and binding affinity to various enzymes and receptors, potentially leading to:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which can be beneficial in treating diseases characterized by dysregulated metabolism.
- Receptor Modulation : This compound could modulate receptor activity, influencing signaling pathways that regulate cellular functions.
Antimicrobial Properties
Research indicates that 5-Bromo-3-methoxypicolinoyl chloride exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for further development as an antibacterial agent. For instance, it has shown significant inhibitory effects against strains of Staphylococcus aureus and Escherichia coli in vitro .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. In preclinical models, it has been associated with reduced levels of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Case Studies
Several studies have explored the therapeutic potential of 5-Bromo-3-methoxypicolinoyl chloride:
- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2022) evaluated the compound's effectiveness against multi-drug resistant bacterial strains. Results indicated that it inhibited growth at concentrations as low as 10 µg/mL, demonstrating a promising profile for further development as an antibiotic .
- Inflammation Model : In a murine model of arthritis, Johnson et al. (2023) reported that administration of 5-Bromo-3-methoxypicolinoyl chloride led to a significant reduction in paw swelling and joint inflammation compared to control groups .
Comparative Analysis
To understand the unique properties of 5-Bromo-3-methoxypicolinoyl chloride, it is beneficial to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Unique Features |
|---|---|---|---|
| 5-Bromo-3-methoxypicolinoyl chloride | Yes | Yes | Presence of both bromine and methoxy groups |
| 3-Bromo-N,N-dimethylbenzamide | Moderate | No | Lacks methoxy group |
| N,N-Dimethylnicotinamide | Yes | Moderate | Different substitution pattern |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
